molecular formula C28H31NO7 B14930377 methyl 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B14930377
M. Wt: 493.5 g/mol
InChI Key: HOXLLYVEHRRDRF-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with a unique structure that includes a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and subsequent cyclization reactions. The reaction conditions often involve refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-[2-(2-methoxy-2-oxoethoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to its specific structural features, such as the chromene core and the presence of multiple functional groups.

Properties

Molecular Formula

C28H31NO7

Molecular Weight

493.5 g/mol

IUPAC Name

methyl 2-amino-4-[3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

InChI

InChI=1S/C28H31NO7/c1-28(2)13-20(30)24-22(14-28)36-26(29)25(27(31)34-5)23(24)16-6-7-17(21(12-16)33-4)15-35-19-10-8-18(32-3)9-11-19/h6-12,23H,13-15,29H2,1-5H3

InChI Key

HOXLLYVEHRRDRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C=C3)COC4=CC=C(C=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

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